2-(2-Bromoethyl)oxirane
Overview
Description
2-(2-Bromoethyl)oxirane is a chemical compound involved in various chemical syntheses and reactions. It serves as an intermediate in the synthesis of several compounds and exhibits interesting chemical and physical properties.
Synthesis Analysis
The synthesis of 2-(2-Bromoethyl)oxirane-like compounds often involves condensation reactions and stereoselective processes. For example, Talybov, Akhmedova, and Yusubov (2022) explored the condensation of chloromethylbenzyl ether with chloro(bromo)-substituted benzaldehydes, leading to the formation of 2-benzyloxy-3-aryloxiranes under interphase catalysis conditions (Talybov, Akhmedova, & Yusubov, 2022).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(2-Bromoethyl)oxirane can be studied using X-ray crystallographic analysis and NMR spectroscopy. For instance, Uchiyama, Kano, and Kawashima (2003) synthesized isomeric pentacoordinate 1,2-oxastibetanes and analyzed their structure using these methods (Uchiyama, Kano, & Kawashima, 2003).
Chemical Reactions and Properties
2-(2-Bromoethyl)oxirane and similar compounds participate in various chemical reactions, including ring-opening reactions and stereoselective transformations. Karikomi, Yamazaki, and Toda (1993) discussed the synthesis of 2-aminomethyloxiranes through the reaction of 2-(1-bromoalkyl)oxiranes with primary or secondary amines (Karikomi, Yamazaki, & Toda, 1993).
Physical Properties Analysis
Physical properties like solubility and elastomeric characteristics are notable in compounds derived from 2-(2-Bromoethyl)oxirane. Shih and Tirrell (1984) explored the preparation of poly[(2-bromoethyl)oxirane] and its properties, such as solubility in CHCl3 and insolubility in CH3OH (Shih & Tirrell, 1984).
Chemical Properties Analysis
The chemical properties of 2-(2-Bromoethyl)oxirane-related compounds include reactivity in nucleophilic substitution reactions and polymerization. For example, Shih, Brandt, Zussman, and Tirrell (1982) discussed the reactivity of poly[(2-chloroethyl)oxirane] and related compounds in nucleophilic substitution reactions (Shih, Brandt, Zussman, & Tirrell, 1982).
Scientific Research Applications
Synthesis and Structure Analysis
2-(2-Bromoethyl)oxirane serves as an important intermediate in the synthesis of complex molecules. Uchiyama et al. (2003) explored the synthesis, structure, and thermolysis of pentacoordinate 1,2-oxastibetanes, highlighting the role of 2-(2-Bromoethyl)oxirane in synthesizing oxiranes with specific stereochemical configurations. The study demonstrated the ability to control the stereochemistry of oxirane formation through thermolysis, offering insights into the synthetic versatility of 2-(2-Bromoethyl)oxirane (Uchiyama, Kano, & Kawashima, 2003).
Antimicrobial Applications
G. Talybov and colleagues (2022) investigated the synthesis of trans-2-benzyloxy-3(4-chloro(bromophenyl)oxiranes and their efficacy as antimicrobial additives for lubricating oils and fuels. This research underscores the potential of 2-(2-Bromoethyl)oxirane derivatives in enhancing the microbial resistance of industrial materials, thereby extending their utility in applications requiring antimicrobial properties (Talybov, Akhmedova, & Yusubov, 2022).
Computational Chemistry Insights
Yutilova et al. (2019) conducted a computational study on the ring opening of 2-(chloromethyl)oxirane by bromide and acetate anions, offering a deeper understanding of the reaction mechanisms involving 2-(2-Bromoethyl)oxirane. Their work provides valuable insights into the electrophilic activation and the preferred path of interactions, contributing to the broader knowledge of oxirane chemistry (Yutilova, Bespal’ko, & Shved, 2019).
Material Science Applications
In material science, the ring-opening polymerization of oxiranes, including 2-(2-Bromoethyl)oxirane derivatives, leads to novel polymers with potential applications in various industries. Merlani et al. (2015) discussed the synthesis and polymerization of 2-methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane, highlighting the role of oxiranes in creating polyethers with specific structural characteristics. Such materials have applications in the development of advanced materials with unique properties, such as charge transfer interactions and π-stacked structures (Merlani, Koyama, Sato, Geng, Barbakadze, Chankvetadze, & Nakano, 2015).
Safety And Hazards
Future Directions
2-(2-Bromoethyl)oxirane is a versatile building block in organic synthesis and is used in the synthesis of pharmaceutical and natural products. Its future directions include further exploration of its potential applications in various fields of chemistry.
Relevant Papers Relevant papers on 2-(2-Bromoethyl)oxirane include studies on its kinetics and mechanism of ring-opening reaction , its use in the synthesis of functionalized molecules , and its safety data sheet .
properties
IUPAC Name |
2-(2-bromoethyl)oxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO/c5-2-1-4-3-6-4/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKODPGZNBMIZFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201313624 | |
Record name | 2-(2-Bromoethyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201313624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromoethyl)oxirane | |
CAS RN |
13287-42-8 | |
Record name | 2-(2-Bromoethyl)oxirane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13287-42-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ocirane, (2-bromoethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013287428 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13287-42-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295369 | |
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Record name | 2-(2-Bromoethyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201313624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-bromoethyl)oxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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